![molecular formula C18H16N4O5S B2775026 Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate CAS No. 442865-32-9](/img/structure/B2775026.png)
Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Molecular Structure Analysis
The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .
Chemical Reactions Analysis
Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
Physical And Chemical Properties Analysis
The emission spectra and luminescence decay curves were recorded with a grating spectrograph .
Applications De Recherche Scientifique
Synthesis and Biological Applications
Antimicrobial Agents : Research has shown the synthesis of new thiophene-based heterocycles, including triazolo[4,3-a]pyridine derivatives, that exhibit significant antimicrobial properties. These compounds have shown to be more potent than standard drugs like Amphotericin B against certain fungal infections, indicating their potential as antimicrobial agents (Mabkhot et al., 2016).
Herbicidal Activity : Novel triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized, demonstrating good herbicidal activity against agricultural pests. This suggests that related compounds like Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate could be explored for their potential herbicidal properties (Yang et al., 2001).
Insecticidal Assessment : Studies have also highlighted the insecticidal potential of heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm. By extension, triazolo[4,3-a]pyridine derivatives could offer new avenues for pest control strategies (Fadda et al., 2017).
Chemical Synthesis and Mechanistic Insights
Synthesis Pathways : Research into the reaction mechanisms of 1,2,4-triazolo[4,3-a]pyridine with dimethyl acetylenedicarboxylate has led to the correction of earlier product structures and provided insights into novel synthesis pathways. These findings are crucial for developing new chemical entities with potential applications across various scientific fields (Heath & Rees, 1982).
Environmental Implications : The potential for biotransformation of dimethyl terephthalate to less toxic forms by microbial enzymes indicates a role for related compounds in environmental remediation. The study of this compound could expand understanding of its environmental fate and impact (Cheng et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that similar compounds can intercalate dna , which suggests that Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate might interact with its targets by altering their structure or function, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the synthesis of similar compounds has been achieved under microwave conditions , suggesting that temperature could play a role in the compound’s stability.
Orientations Futures
Analyse Biochimique
Biochemical Properties
They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Some triazolopyridine derivatives have shown promising anti-tumor activity against various cancer cell lines . These compounds have been found to exhibit cytotoxicity and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazolopyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some triazolopyridine derivatives have been synthesized and evaluated for their effects over time in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate in animal models have not been studied. Some triazolopyridine derivatives have shown dose-dependent effects in in vitro studies .
Metabolic Pathways
Triazolopyridines are known to interact with a variety of enzymes and cofactors .
Transport and Distribution
Triazolopyridines are known to interact with a variety of transporters and binding proteins .
Subcellular Localization
Some triazolopyridine derivatives have been found to intercalate DNA, suggesting that they may localize to the nucleus .
Propriétés
IUPAC Name |
dimethyl 2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-26-16(24)11-6-7-12(17(25)27-2)13(9-11)19-15(23)10-28-18-21-20-14-5-3-4-8-22(14)18/h3-9H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRSGJSJROCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)
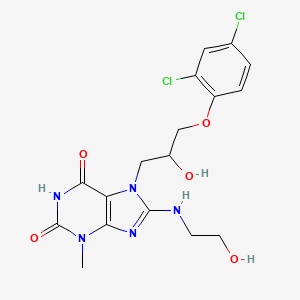
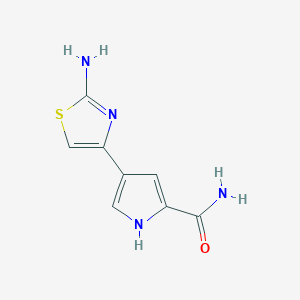
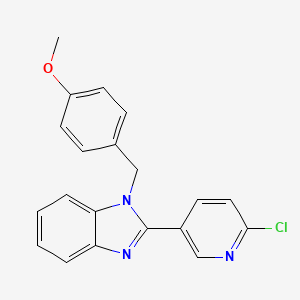
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
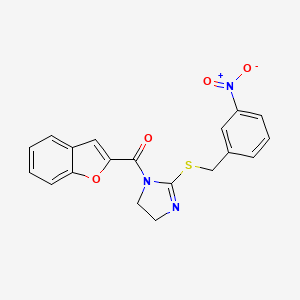
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)
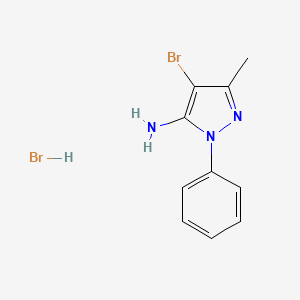
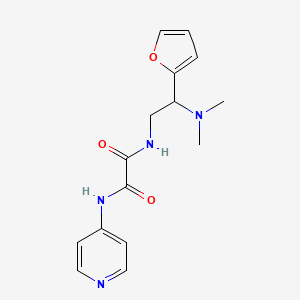
![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)
![Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester](/img/structure/B2774964.png)
![3-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-one](/img/structure/B2774965.png)